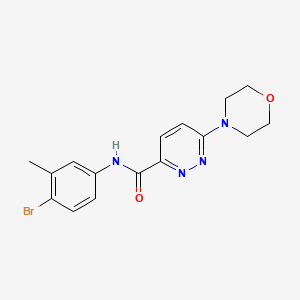
N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17BrN4O2 and its molecular weight is 377.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including Suzuki cross-coupling reactions. The synthetic route involves the reaction of 4-bromo-3-methylphenyl derivatives with morpholinopyridazine intermediates to yield the target amide . The molecular structure is characterized by the presence of a bromine atom at the para position of the phenyl ring, which may enhance its biological activity through electronic effects.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. In particular, one study assessed several derivatives against extensively drug-resistant (XDR) Salmonella typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for various compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
From this data, compound 5d emerged as the most potent derivative against XDR S. typhi with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL .
The mechanism by which these compounds exert their antimicrobial effects appears to involve inhibition of key enzymatic pathways. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial growth and survival. For instance, compound 5d demonstrated a binding free energy (ΔG) of -6.3891 kCal/mole, indicating favorable interactions within the active site of the target enzyme .
Anticancer Potential
In addition to antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary research suggests that this compound may act as an inhibitor of specific protein kinases involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapeutics . The compound's ability to induce apoptosis in cancer cells has also been noted, although detailed mechanisms remain to be elucidated.
Case Studies
- Study on Efficacy Against Cancer Cell Lines : A recent study evaluated the efficacy of this compound on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Clinical Relevance : Another investigation focused on the compound's effects on neuroblastoma cells, where it was found to significantly reduce cell viability at concentrations that were non-toxic to normal cells .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-11-10-12(2-3-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSLPMRSOASOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













